ethyl (2S)-2-phenylpropanoate
Overview
Description
Ethyl (2S)-2-phenylpropanoate: is an organic compound that belongs to the class of esters. It is derived from the esterification of (2S)-2-phenylpropanoic acid with ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing ethyl (2S)-2-phenylpropanoate is through the esterification of (2S)-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl (2S)-2-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: (2S)-2-phenylpropanoic acid or phenylacetone.
Reduction: (2S)-2-phenylpropanol.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Used in the study of enzyme-catalyzed reactions involving esters.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used as an intermediate in the synthesis of drugs.
Industry:
- Widely used in the fragrance and flavor industry due to its pleasant aroma.
- Employed in the production of perfumes, cosmetics, and food flavorings.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems.
- It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol.
- The released acid and alcohol can then participate in various metabolic pathways.
Molecular Targets and Pathways:
- Targets esterases and other enzymes involved in ester metabolism.
- Involved in pathways related to the metabolism of aromatic compounds and fatty acids.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the phenyl group.
Methyl (2S)-2-phenylpropanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl benzoate: Similar ester structure but with a benzoic acid moiety instead of (2S)-2-phenylpropanoic acid.
Uniqueness:
- This compound is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and physical properties.
- Its specific configuration ((2S)-2-phenyl) makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Properties
IUPAC Name |
ethyl (2S)-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVIKZNQWNGIM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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